4-Chloro-3-ethynyl-5-fluoropyridine
Description
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-5-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-10-4-6(9)7(5)8/h1,3-4H |
InChI Key |
AYIBVHGVQHAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2,3-Difluoro-5-chloropyridine or 3-substituted 2,6-dichloro-5-fluoropyridine derivatives are commonly used as starting materials due to their availability and reactivity patterns.
- The 4-chloro substituent is introduced or retained from the starting material.
- The ethynyl group is introduced at the 3-position through Sonogashira-type coupling or related palladium-catalyzed cross-coupling reactions.
Halogenation and Fluorination
- Selective fluorination at the 5-position and chlorination at the 4-position can be achieved by controlled halogenation reactions.
- For example, 4-fluoropyridine salts can be prepared by diazonium salt decomposition in the presence of hydrogen fluoride, followed by neutralization and extraction steps to isolate stable fluoropyridine derivatives.
- Industrially, 3-substituted 2-chloro-5-fluoropyridines are synthesized via reduction of 3-substituted 2,6-dichloro-5-fluoropyridines under mild conditions, yielding high purity products suitable for further functionalization.
Introduction of the Ethynyl Group
- The ethynyl group at the 3-position is typically introduced via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
- This involves coupling a 3-halopyridine derivative (e.g., 3-chloro or 3-bromo) with a terminal alkyne under inert atmosphere conditions using palladium catalysts like bis(tricyclohexylphosphine)palladium(0).
- Reaction conditions include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), bases like triethylamine, and reaction temperatures ranging from room temperature to moderate heating.
- The reaction progress is monitored by NMR spectroscopy, confirming complete conversion to the ethynyl-substituted product.
Purification and Isolation
- After the coupling reaction, the mixture is typically worked up by extraction with organic solvents (e.g., ethyl acetate), washing with aqueous solutions (e.g., sodium bicarbonate, brine), drying over anhydrous agents, and solvent removal under reduced pressure.
- Final purification is often achieved by distillation under reduced pressure or recrystallization to obtain high-purity 4-chloro-3-ethynyl-5-fluoropyridine.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of palladium catalysts with bulky phosphine ligands (e.g., tricyclohexylphosphine) enhances the efficiency of the ethynylation step by facilitating oxidative addition and reductive elimination cycles.
- Mild reaction conditions for the reduction step avoid over-reduction or side reactions, improving selectivity for the 2-chloro-5-fluoro intermediate.
- The choice of solvent and base in the coupling step critically affects the yield and purity; THF and triethylamine are preferred for their compatibility and ease of removal.
- Purification by distillation under reduced pressure is effective due to the relatively low boiling point of the target compound and its stability under these conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethynyl-5-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Chloro-3-ethynyl-5-fluoropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Electronic Properties
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine ()
- Structure : Differs by the presence of a trimethylsilyl (TMS)-protected ethynyl group (-C≡C-Si(CH₃)₃) instead of a free ethynyl.
- Impact : The TMS group enhances stability by reducing ethynyl reactivity, making it less prone to undesired side reactions during synthesis. However, it increases molecular weight (~243.8 g/mol ) and alters solubility due to the hydrophobic silyl group.
4-Ethyl-5-fluoropyrimidine ()
- Structure : Pyrimidine core (two nitrogen atoms) substituted with ethyl (-CH₂CH₃) and fluorine.
- Impact : The ethyl group, an electron-donating substituent, contrasts with the electron-withdrawing ethynyl in the target compound. Pyrimidines are prevalent in nucleic acid analogs (e.g., antiviral drugs), whereas pyridines are more common in catalysts or ligands.
- Applications : Used as Voriconazole Impurity C(EP) , highlighting its role in pharmaceutical quality control .
5-Chloro-4-{[3-chloro-4-fluoro-phenylimino]-methyl}-pyridin-3-ol ()
- Structure: Features an imino-methyl (-CH=N-) bridge and hydroxyl (-OH) group.
- The hydroxyl group increases polarity, improving aqueous solubility compared to the ethynyl-substituted compound.
- Synthesis : Prepared via condensation of aldehyde and amine precursors under mild conditions (25°C, 2 hours) .
Physicochemical and Spectral Data
A comparative analysis of key properties is summarized below:
Reactivity and Functionalization
- Ethynyl Group : Enables click chemistry (e.g., azide-alkyne cycloaddition), offering modularity in drug discovery.
- Halogen Substituents : Chlorine and fluorine facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization.
- Comparison with Ethyl Group : Ethyl-substituted compounds (e.g., 4-Ethyl-5-fluoropyrimidine) exhibit lower reactivity due to the absence of π-bonds, limiting their utility in conjugation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
